Dideiodo Amiodarone Hydrochloride

Description

BenchChem offers high-quality Dideiodo Amiodarone Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dideiodo Amiodarone Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

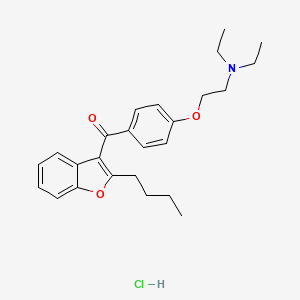

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO3.ClH/c1-4-7-11-23-24(21-10-8-9-12-22(21)29-23)25(27)19-13-15-20(16-14-19)28-18-17-26(5-2)6-3;/h8-10,12-16H,4-7,11,17-18H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAVQMKEHZWBBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)OCCN(CC)CC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of Dideiodo Amiodarone Hydrochloride (Amiodarone Impurity A)

Introduction and Significance

Overview of Amiodarone Hydrochloride

Amiodarone hydrochloride is a potent Class III antiarrhythmic agent widely used in the treatment of severe cardiac dysrhythmias, including ventricular tachycardia and fibrillation.[1][2] Its mechanism of action is complex, involving the blockade of multiple cardiac ion channels—primarily potassium channels, but also sodium and calcium channels—which prolongs the cardiac action potential.[3][4] The molecule's structure, which includes a benzofuran core and a di-iodinated phenyl moiety, is integral to its pharmacological activity and also contributes to its complex pharmacokinetic profile and potential for side effects.[1][5]

The Critical Role of Impurity Profiling in Drug Development

In pharmaceutical manufacturing and development, the identification and control of impurities are mandated by regulatory bodies worldwide, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[6][7] Impurities can arise from the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[8] Their presence, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, robust, validated analytical methods are required to separate, identify, and quantify these related substances.[9][10]

Introduction to Dideiodo Amiodarone Hydrochloride (Amiodarone Impurity A)

Dideiodo amiodarone hydrochloride, formally known as (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone hydrochloride, is a known process impurity and potential degradation product of amiodarone.[11] It is listed as Amiodarone Impurity A in various pharmacopeial monographs.[6] This compound is structurally identical to amiodarone but lacks the two iodine atoms on the phenyl ring. The absence of these bulky, electron-withdrawing iodine atoms significantly alters the molecule's physicochemical properties, including its lipophilicity and molecular weight. This guide provides a comprehensive framework for the definitive structural analysis of this critical impurity, employing a multi-technique approach essential for regulatory compliance and drug quality assurance.

Physicochemical Properties

A precise understanding of the physicochemical properties of Dideiodo Amiodarone Hydrochloride is the foundation of any analytical strategy. These properties dictate the choice of chromatographic conditions, spectroscopic parameters, and sample preparation techniques.

| Property | Value | Source |

| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride | [11] |

| Synonyms | Amiodarone Impurity A, Deiodoamiodarone HCl | [11] |

| Molecular Formula | C₂₅H₃₂ClNO₃ | [11] |

| Molecular Weight | 430.0 g/mol | [11] |

| Parent Compound | Amiodarone Hydrochloride | [12] |

| Parent Formula | C₂₅H₃₀ClI₂NO₃ | [12] |

| Parent MW | 681.8 g/mol | [12] |

Core Analytical Strategy: A Multi-Technique Approach

The unambiguous structural elucidation of a pharmaceutical impurity is not achievable with a single analytical technique. It requires a synergistic application of separation science and multiple spectroscopic methods. The causality behind this integrated approach is to build a self-validating system where orthogonal techniques provide complementary pieces of evidence, culminating in a definitive structural assignment.

A typical workflow begins with chromatographic separation to isolate the impurity from the API and other related substances. The isolated fraction or the online eluent is then subjected to mass spectrometry for molecular weight determination and fragmentation analysis, followed by NMR spectroscopy for the definitive mapping of the covalent framework.

Sources

- 1. Amiodarone - Wikipedia [en.wikipedia.org]

- 2. Amiodarone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. drugs.com [drugs.com]

- 4. youtube.com [youtube.com]

- 5. Pharmacology and pharmacokinetics of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. Dideiodo Amiodarone Hydrochloride | C25H32ClNO3 | CID 71777022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Amiodarone Hydrochloride | C25H30ClI2NO3 | CID 441325 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amiodarone Impurity A (CAS 95820-13-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiodarone, a potent class III antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias.[1][2] However, its synthesis and degradation can lead to the formation of several impurities, which may impact the drug's safety and efficacy.[3] Among these, Amiodarone Impurity A, also known as Di-Desiodo Amiodarone, is a critical process-related impurity and potential degradant that requires careful monitoring and control. This technical guide provides a comprehensive overview of Amiodarone Impurity A (CAS 95820-13-6 for the hydrochloride salt), delving into its physicochemical properties, analytical methodologies for its detection and quantification, and potential pathways of its formation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of amiodarone-containing drug products.

Introduction to Amiodarone and the Significance of Impurity Profiling

Amiodarone is a benzofuran derivative characterized by a highly lipophilic nature and a complex pharmacological profile.[4] It is widely used for the treatment of life-threatening ventricular arrhythmias and for maintaining sinus rhythm in patients with atrial fibrillation.[2] The presence of impurities in active pharmaceutical ingredients (APIs) like amiodarone is a major concern for the pharmaceutical industry. These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[3][5] Regulatory agencies worldwide have stringent guidelines for the identification, qualification, and control of impurities in drug products to ensure their quality, safety, and efficacy.

Amiodarone Impurity A is the non-iodinated analogue of amiodarone.[1][6] Its presence in the final drug product needs to be strictly controlled within pharmacopeial limits. Understanding the properties and formation of this impurity is crucial for developing robust manufacturing processes and stable formulations.

Physicochemical Properties of Amiodarone Impurity A

Amiodarone Impurity A is structurally similar to amiodarone but lacks the two iodine atoms on the phenyl ring. The CAS number 95820-13-6 specifically refers to the hydrochloride salt of this impurity, while the free base is identified by CAS number 23551-25-9.[1][7][8]

| Property | Data | Source(s) |

| Chemical Name | (2-Butylbenzofuran-3-yl)[4-[2-(diethylamino)ethoxy]phenyl]methanone hydrochloride | [6][9][10] |

| Synonyms | Di-Desiodo Amiodarone HCl, Amiodarone Related Compound A (HCl salt) | [6] |

| CAS Number | 95820-13-6 (HCl Salt), 23551-25-9 (Free Base) | [1][8] |

| Molecular Formula | C25H32ClNO3 (HCl Salt), C25H31NO3 (Free Base) | |

| Molecular Weight | 429.21 g/mol (HCl Salt), 393.52 g/mol (Free Base) | |

| Appearance | Pale Yellow Oil (Free Base) | [11] |

| Solubility | Soluble in Methanol | [10][11] |

| Storage | 2-8 °C | [10][11] |

Formation and Synthesis

Amiodarone Impurity A is primarily considered a process-related impurity, potentially arising from starting materials that have not undergone the iodination step in the synthesis of amiodarone. It can also be a degradation product under certain conditions, although the primary degradation pathways of amiodarone typically involve dealkylation.[12]

The synthesis of the core structure of Amiodarone Impurity A, (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone, is a key step. One synthetic approach involves the Friedel-Crafts acylation of 2-butyl-5-nitrobenzofuran with 4-methoxybenzoyl chloride, followed by demethylation.[13] Another patented process describes the synthesis starting from 2-alkyl halohexoic acid ester and salicylic aldehyde to form 2-butyl benzofuran, which then undergoes a Friedel-Crafts reaction and subsequent demethylation.[14]

A potential synthetic pathway leading to the core intermediate of Amiodarone Impurity A is visualized below.

Caption: Potential synthetic pathway for Amiodarone Impurity A.

Analytical Methodologies

The detection and quantification of Amiodarone Impurity A are critical for the quality control of amiodarone drug substance and product. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust, stability-indicating HPLC method is essential to separate Amiodarone Impurity A from the active pharmaceutical ingredient (API) and other related substances. Several studies have focused on developing and validating such methods.[15][16][17]

A typical HPLC method would involve:

-

Column: A reversed-phase column, such as a C18, is commonly employed for the separation.[15][16][17]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and organic solvents like acetonitrile and methanol is typical.[15][16][17]

-

Detection: UV detection at a wavelength of around 240 nm is generally used, as both amiodarone and its impurities exhibit significant absorbance at this wavelength.[15][18]

Experimental Protocol: A Representative HPLC Method

-

Preparation of Standard and Sample Solutions:

-

Prepare a standard stock solution of Amiodarone Impurity A reference standard in a suitable solvent like methanol.

-

Prepare a sample solution of the amiodarone drug substance or product at a specified concentration in the same solvent.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Identify the peak corresponding to Amiodarone Impurity A based on its retention time relative to the standard.

-

Quantify the impurity using the peak area and compare it against the established specification limits.

-

The following diagram illustrates a typical analytical workflow for the quality control of amiodarone.

Caption: Analytical workflow for Amiodarone impurity profiling.

Method Validation

Any analytical method used for impurity profiling must be rigorously validated according to ICH guidelines. Validation parameters include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.[15] For Amiodarone Impurity A, the LOD has been reported to be as low as 0.07 µg/mL.[19]

Toxicological and Pharmacological Significance

The toxicological profile of Amiodarone Impurity A is not as extensively studied as the parent drug. However, it is a general principle in pharmaceutical development that impurities should be controlled to the lowest practical levels. The absence of the iodine moieties, which are believed to contribute to some of amiodarone's toxicity (e.g., thyroid dysfunction), might suggest a different toxicological profile for Impurity A.[4] Nevertheless, the potential for unforeseen biological activity necessitates its strict control. The presence of impurities can also affect the overall efficacy of the drug product.[3]

Conclusion

Amiodarone Impurity A is a critical impurity in the manufacturing of amiodarone that requires diligent control and monitoring. A thorough understanding of its physicochemical properties, formation pathways, and analytical methodologies is paramount for ensuring the quality, safety, and efficacy of amiodarone-based therapies. The implementation of robust, validated analytical methods, such as the HPLC-UV method described, is a cornerstone of good manufacturing practices and regulatory compliance in the pharmaceutical industry.

References

-

SynThink. Amiodarone EP Impurity A | 23551-25-9 (Base); 95820-13-6 (HCl Salt). Available from: [Link]

-

Pharmaffiliates. Amiodarone Hydrochloride-Impurities. Available from: [Link]

-

Veeprho. Amiodarone EP Impurity A (HCl salt) | CAS 95820-13-6. Available from: [Link]

-

RP-HPLC Method Development for Amiodarone Hydrochloride Analysis. Available from: [Link]

-

Coelho, A. S., et al. (2020). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. Brazilian Journal of Pharmaceutical Sciences, 56. Available from: [Link]

-

Pharmaffiliates. CAS No : 95820-13-6 | Product Name : Amiodarone Hydrochloride - Impurity A. Available from: [Link]

-

Coelho, A. S., et al. (2020). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study. ResearchGate. Available from: [Link]

-

Al-Rimawi, F. (2010). Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Walsh Medical Media. Available from: [Link]

-

SynThink Research Chemicals. Amiodarone EP Impurities and USP Related Compounds. Available from: [Link]

-

Allmpus. amiodarone ep impurity a | amiodarone usp related compound a. Available from: [Link]

-

ResearchGate. Chemical structures of amiodarone hydrochloride and its impurities (A-G). Available from: [Link]

-

Daicel Pharma Standards. Amiodarone Impurities Manufacturers & Suppliers. Available from: [Link]

- Google Patents. CN110261508B - Analysis method of related substances in amiodarone hydrochloride raw material medicine.

-

IndiaMART. Amiodarone EP Impurity A And USP Related Compound A. Available from: [Link]

-

Carrel, C. (2022). Isolation and Characterization of Degradation Products of Amiodarone HCl Associated with Microcrystalline Cellulose. SIUE. Available from: [Link]

-

SCIEX. Impurity Profiling of Amiodarone using X500R QTOF System. Available from: [Link]

- Google Patents. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2157, Amiodarone. Available from: [Link]

-

Vassallo, P., & Trohman, R. G. (2007). Amiodarone pulmonary toxicity. In Baylor University Medical Center Proceedings (Vol. 20, No. 3, pp. 240-244). Taylor & Francis. Available from: [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Amiodarone | C25H29I2NO3 | CID 2157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amiodarone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Amiodarone pulmonary toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciex.com [sciex.com]

- 6. veeprho.com [veeprho.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Dideiodo Amiodarone | CAS 23551-25-9 | LGC Standards [lgcstandards.com]

- 9. Amiodarone EP Impurity A | 23551-25-9 [chemicea.com]

- 10. m.indiamart.com [m.indiamart.com]

- 11. allmpus.com [allmpus.com]

- 12. siue.edu [siue.edu]

- 13. ias.ac.in [ias.ac.in]

- 14. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]

- 15. wisdomlib.org [wisdomlib.org]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. CN110261508B - Analysis method of related substances in amiodarone hydrochloride raw material medicine - Google Patents [patents.google.com]

Structure-Activity Relationship of Desiodoamiodarone Analogs: A Technical Guide

The following technical guide details the structure-activity relationship (SAR) of desiodoamiodarone analogs, focusing on the medicinal chemistry strategies used to dissociate the potent antiarrhythmic efficacy of the benzofuran scaffold from the thyroid toxicity associated with iodine.

Executive Summary

Amiodarone (AM) remains a gold-standard Class III antiarrhythmic agent due to its unique multichannel blocking profile (Na⁺, Ca²⁺, K⁺, and

Desiodoamiodarone (DIAM) , the non-iodinated analog, represents the foundational scaffold for next-generation derivatives.[1][2] While removing iodine eliminates thyroid receptor interference, it significantly reduces ion channel potency.[2] The SAR challenge, therefore, is to engineer the benzofuran core to restore potency without reintroducing iodine, while simultaneously optimizing pharmacokinetics (PK) to prevent tissue accumulation. This guide analyzes the three primary success stories in this domain: Dronedarone , Celivarone , and the "soft drug" Budiodarone .

Molecular Architecture & SAR Logic

The pharmacological pharmacophore of amiodarone analogs is built upon a benzofuran core .[3] Modifications are strictly compartmentalized into four zones, each governing specific biological outcomes.[2]

The Benzofuran Scaffold Map

Figure 1: Structural dissection of the benzofuran scaffold highlighting key modification zones for SAR optimization.

The Iodine Problem & Bioisosteric Replacement

The central SAR dilemma is the Di-iodophenyl moiety at the C3 position.[2]

-

Role in Amiodarone: The iodine atoms provide steric bulk and lipophilicity essential for blocking inactivated Na⁺ channels and K⁺ channels. However, they structurally mimic thyroid hormones (

/ -

Removal (Desiodoamiodarone): Simply removing the iodines (yielding L3428) results in a drastic loss of potency (IC

for hERG increases >10-fold).[1]

Strategy A: The Sulfonamide Bioisostere (Dronedarone)

To compensate for the loss of iodine, Dronedarone introduces a methanesulfonamide group at the C5 position of the benzofuran ring.

-

Mechanism: The sulfonamide is electron-withdrawing and polar.[1][2] It reduces the overall LogP (lipophilicity) of the molecule, preventing the massive tissue accumulation seen with amiodarone.

-

Potency Restoration: The loss of iodine is counterbalanced by modifying the basic side chain (see 3.3).

Strategy B: The Carboxylate Bioisostere (Celivarone)

Celivarone replaces the C5-sulfonamide with an isopropyl ester (carboxylate) .[1][2]

-

Outcome: This modification maintains the non-iodinated profile but alters the metabolic clearance pathway. Celivarone exhibits potent Class I-IV activity but failed in later clinical trials due to lack of superior efficacy over placebo in preventing AF recurrence, despite a cleaner safety profile.[1][2]

Side Chain Optimization

The basic nitrogen side chain is the primary anchor for hERG channel interaction (via

-

Amiodarone: Diethylaminoethoxy (2-carbon linker, ethyl groups).[1][2]

-

Dronedarone/Celivarone: Dibutylaminopropoxy (3-carbon linker, butyl groups).[1][2]

-

SAR Insight: Lengthening the linker to propyl and increasing the bulk of the amine substituents (butyl vs. ethyl) increases hydrophobic interaction within the channel pore, effectively compensating for the loss of the iodine atoms on the phenyl ring.

-

Pharmacokinetic Tuning: The "Soft Drug" Approach

Amiodarone's half-life is weeks to months.[1][2] The goal for analogs is a

Budiodarone: The Esterase Trigger

Budiodarone retains the iodine atoms (preserving potency) but modifies the C2 position.

-

Modification: The stable n-butyl chain of amiodarone is replaced with a sec-butyl acetate ester .[1][2]

-

Mechanism: This ester is rapidly hydrolyzed by plasma and tissue esterases into an inactive carboxylic acid metabolite.[2]

-

Result: Half-life is reduced to ~7 hours, eliminating accumulation while maintaining the electrophysiological power of the iodinated core.[2]

Comparative Data Analysis

The following table synthesizes inhibitory concentrations (IC

| Compound | Structure Type | Iodine? | hERG (I | Peak I | Half-Life (t | Toxicity Profile |

| Amiodarone | Parent | Yes (2) | 0.8 µM | 178 µM | ~58 Days | Thyroid, Lung, Liver |

| Desiodoamiodarone | Metabolite | No | > 10 µM | > 300 µM | N/A | Low Potency |

| Dronedarone | Sulfonamide Analog | No | 0.16 µM | 10 µM | ~24 Hours | Hepatotoxicity (Rare) |

| Budiodarone | Soft Drug Ester | Yes (2) | ~1.0 µM | Similar to AM | ~7 Hours | Low (Rapid clearance) |

Note: Dronedarone shows higher potency on hERG and Na+ channels in vitro compared to Amiodarone, largely due to the optimized dibutylaminopropoxy side chain.

Experimental Protocols

Synthesis Workflow: Dronedarone Analog

This protocol outlines the convergent synthesis of the benzofuran core, a critical pathway for generating desiodo-analogs.[2]

Step 1: Benzofuran Ring Construction

-

Reactants: p-Nitrophenol + 2-Valerolactone (or equivalent alkylating agent).[1][2]

-

Conditions: Reflux in acetic acid/H₂SO₄.

Step 2: Friedel-Crafts Acylation

-

Reactants: 2-butyl-5-nitrobenzofuran + 4-methoxybenzoyl chloride.[1][2]

-

Catalyst: SnCl₄ or AlCl₃ (Lewis Acid).[2]

-

Solvent: Dichloromethane (DCM), 0°C to RT.

-

Mechanism: Electrophilic aromatic substitution at the C3 position.[2]

Step 3: Functionalization

-

Reduction: Hydrogenation (H₂/Pd-C) converts the C5-nitro group to an amine.[1][2]

-

Sulfonylation: React C5-amine with Methanesulfonyl chloride (MsCl) in Pyridine/DCM to install the sulfonamide.[1][2]

-

Demethylation & Amination: Demethylate the benzoyl methoxy group (BBr₃), then alkylate with 1-chloro-3-(dibutylamino)propane to attach the basic side chain.[1][2]

Figure 2: Synthetic pathway for Dronedarone, highlighting the late-stage introduction of the sulfonamide and basic side chain.[1]

Electrophysiology Protocol: hERG Blockade

Objective: Validate Class III activity (I

-

Cell Line: HEK293 cells stably expressing hERG (Kv11.1).[2]

-

Solutions:

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV for 2 seconds (activates channels).

-

Repolarize to -50 mV for 2 seconds (elicits tail current).

-

Measure peak tail current amplitude.[2]

-

-

Data Analysis:

References

-

Siddiqui, M. A., et al. (2016).[2] A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry. [1][2]

-

Kathofer, S., et al. (2005).[2] The Novel Antiarrhythmic Drug Dronedarone: Comparison with Amiodarone. Cardiovascular Drug Reviews.

-

Sun, W., et al. (2002).[2] The effects of amiodarone and its metabolite desethylamiodarone on ion channels. Journal of Pharmacology and Experimental Therapeutics.

-

Khitri, A. R., et al. (2012).[2] Celivarone for maintenance of sinus rhythm and conversion of atrial fibrillation/flutter. Journal of Cardiovascular Electrophysiology.

-

Morey, T. E., et al. (2001).[2] Structure-activity relationships and electrophysiological effects of short-acting amiodarone homologs. Journal of Pharmacology and Experimental Therapeutics.

-

Patel, C., et al. (2009).[2] Dronedarone for atrial fibrillation: How does it compare with amiodarone? Cleveland Clinic Journal of Medicine.[2][5]

Sources

An In-depth Technical Guide to the Contrasting Mechanisms of Thyroid Toxicity: Dideiodo Amiodarone vs. Amiodarone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Amiodarone, a highly effective antiarrhythmic agent, is hampered by a significant incidence of thyroid dysfunction, affecting 14-18% of patients on long-term therapy.[1][2] This toxicity is multifaceted, stemming from both the high iodine content of the parent drug and the intrinsic cytotoxic properties of amiodarone and its metabolites. While the role of iodine is well-documented, leading to conditions like the Wolff-Chaikoff effect or the Jod-Basedow phenomenon, the direct cellular toxicity presents a more complex picture.[3][4] Emerging evidence increasingly points towards amiodarone's metabolites, particularly dideiodo amiodarone and N-desethylamiodarone (DEA), as key drivers of this direct thyrotoxic effect. This guide dissects the distinct and often more potent toxicological mechanisms of dideiodo amiodarone compared to its parent compound, amiodarone. We will explore the comparative impacts on thyroid follicular cell viability, enzymatic function, and the underlying molecular pathways, providing a comprehensive framework for researchers investigating and aiming to mitigate amiodarone-induced thyroid dysfunction.

Introduction: The Amiodarone Conundrum

Amiodarone's clinical utility in managing life-threatening ventricular and supraventricular tachyarrhythmias is undisputed.[5] However, its chemical structure, a benzofuran derivative containing approximately 37% iodine by weight, is a double-edged sword.[3][5] A standard 200 mg daily dose can release over 100 times the recommended daily iodine requirement, profoundly altering thyroid homeostasis.[5]

The resulting thyroid abnormalities are broadly categorized as Amiodarone-Induced Hypothyroidism (AIH) and Amiodarone-Induced Thyrotoxicosis (AIT). AIH often arises from the thyroid's failure to escape the acute Wolff-Chaikoff effect, an iodine-induced inhibition of thyroid hormone synthesis.[2][3] AIT is more complex, presenting as two primary subtypes:

-

Type 1 AIT: An iodine-induced hyperthyroidism (Jod-Basedow phenomenon) in patients with pre-existing thyroid abnormalities like nodular goiter.[2][6]

-

Type 2 AIT: A destructive thyroiditis resulting from the direct cytotoxic effects of the drug on thyroid follicular cells, leading to the release of preformed hormones.[2][7][8]

While both amiodarone and its iodine content contribute to these pathologies, it is the direct, destructive potential seen in Type 2 AIT that highlights the intrinsic toxicity of the molecule and its derivatives. Studies have shown that amiodarone's primary metabolite, N-desethylamiodarone (DEA), is significantly more cytotoxic to thyrocytes than amiodarone itself.[1][3] This guide will focus on the comparative toxicity of amiodarone and its deiodinated metabolite, dideiodo amiodarone, which, although less studied than DEA, plays a crucial role in the direct cellular damage paradigm.

Pharmacokinetics and Metabolism: The Generation of Toxic Metabolites

Amiodarone is characterized by its high lipophilicity, leading to extensive accumulation in tissues like adipose, liver, lung, and the thyroid gland.[3][5] It has a remarkably long and variable elimination half-life, ranging from 50 to 100 days, meaning its effects persist long after discontinuation.[5]

Metabolism occurs primarily in the liver via Cytochrome P450 enzymes, notably CYP3A4.[9] The major metabolic pathway is N-deethylation, which produces the active and highly cytotoxic metabolite N-desethylamiodarone (DEA) .[3][9] Concurrently, deiodination processes occur, stripping iodine atoms from the parent molecule to form metabolites such as dideiodo amiodarone. The intrathyroidal concentration of these metabolites, particularly DEA, can be higher than that of the parent drug, placing the thyroid gland at the epicenter of toxic effects.[1]

Figure 1: Amiodarone Metabolic Pathways.

Comparative Mechanisms of Direct Thyroid Toxicity

While the iodine load from amiodarone metabolism can disrupt hormone synthesis, the intrinsic toxicity of the parent drug and its metabolites inflicts direct physical damage on the thyroid follicular cells. This destructive process is a hallmark of Type 2 AIT.[7][9]

Both amiodarone and its metabolites exert direct, dose-dependent cytotoxic effects on thyrocytes.[3][9] However, studies consistently demonstrate that the metabolites are more potent cellular toxins.

-

Amiodarone: In vitro studies on human thyroid follicles show that amiodarone induces cell lysis. This effect is partially mitigated by methimazole, suggesting that iodine organification contributes to the toxicity.[1]

-

Desethylamiodarone (DEA): The most studied metabolite, DEA, is markedly more cytotoxic to human thyrocytes than amiodarone. In one study, the concentration of DEA required to cause 50% cell death (EC50) was 6.8 µg/ml, whereas amiodarone at concentrations up to 50 µg/ml caused a maximum of only 25% cell death.[10] This superior cytotoxicity is not limited to thyrocytes, indicating a general mechanism of cell damage.[10]

-

Dideiodo Amiodarone: As a deiodinated form, dideiodo amiodarone contributes to the spectrum of toxic metabolites. The structural changes from deiodination can alter the molecule's interaction with cellular membranes and organelles, particularly mitochondria. The cytotoxic effects are associated with the induction of apoptosis, marked by ultrastructural changes like marked distortion of thyroid architecture, necrosis, and macrophage infiltration.[3]

Comparative Cytotoxicity Data

| Compound | Cell Line | Key Finding | Reference |

| Amiodarone | SGHTL-34 (Human Thyrocytes) | Max ~25% decrease in cell number at 50 µg/ml. | [10] |

| N-desethylamiodarone (DEA) | SGHTL-34 (Human Thyrocytes) | EC50 of 6.8 µg/ml; significantly more potent than amiodarone. | [10] |

| Amiodarone | Human Thyroid Follicles | 50% cell lysis at ~200 µmol/liter. | [1] |

Amiodarone and its metabolites interfere with key enzymes involved in thyroid hormone synthesis and metabolism.

-

Thyroid Peroxidase (TPO): TPO is essential for the organification of iodide and the coupling of iodotyrosines to form T4 and T3. Amiodarone demonstrates a weak inhibitory effect on TPO activity, with a 20% decrease observed only at a high concentration of 10⁻³ M.[11] The direct inhibitory role of its deiodinated metabolites on TPO requires further specific investigation, but the destructive thyroiditis they cause would inherently disrupt TPO function.

-

Iodothyronine Deiodinases: Amiodarone is a potent inhibitor of Type 1 5'-deiodinase (D1), the enzyme that converts T4 to the more active T3 in peripheral tissues.[2][5] This inhibition is a primary cause of the characteristic changes in thyroid function tests seen in patients on amiodarone (increased T4 and rT3, decreased T3).[1][12] The drug also inhibits Type 2 deiodinase (D2) in the pituitary, which can lead to a transient rise in TSH.[5] The metabolites are believed to contribute significantly to this inhibition.

Beyond synthesis, amiodarone's structural similarity to thyroid hormone allows it and its metabolites to interfere with hormone action at the cellular level.[4][7]

-

Cellular Entry: Amiodarone can inhibit the entry of T4 and T3 into peripheral tissues.[5][13]

-

Receptor Binding: Both amiodarone and DEA can act as antagonists at the thyroid hormone receptor (TR), with DEA being a noncompetitive inhibitor of T3 binding to the β1-TR.[13] This blocks the downstream gene expression normally initiated by thyroid hormone, contributing to a state of tissue-level hypothyroidism even in the presence of normal or elevated serum hormone levels.[9]

Figure 2: Comparative Toxicity Pathways.

Experimental Methodologies for Investigation

To dissect the distinct toxicological profiles of amiodarone and dideiodo amiodarone, a multi-tiered experimental approach is necessary, progressing from in vitro cell models to in vivo systems.

Objective: To quantify and compare the direct cytotoxicity and mechanistic effects of amiodarone vs. dideiodo amiodarone on thyroid cells.

Model System: FRTL-5 (Fischer Rat Thyroid cell Line) or primary human thyrocytes. FRTL-5 cells are a well-established model as they are TSH-dependent and retain differentiated functions like iodide uptake.

Experimental Workflow Diagram:

Figure 3: In Vitro Experimental Workflow.

Protocol 1: Comparative Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Seed FRTL-5 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in standard culture medium.

-

Compound Preparation: Prepare stock solutions of amiodarone and dideiodo amiodarone in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is <0.1% in all wells.

-

Treatment: Replace the medium in each well with the medium containing the respective compound concentrations or vehicle control. Include a "no-cell" blank control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control. Plot dose-response curves and determine the IC50 (concentration causing 50% inhibition of cell viability) for each compound.

Conclusion and Future Directions

The evidence strongly indicates that the thyroid toxicity of amiodarone is not solely a consequence of its iodine content but is significantly driven by the intrinsic, direct cytotoxicity of the parent drug and, to an even greater extent, its metabolites like DEA and dideiodo amiodarone.[1][3] These metabolites inflict damage through multiple mechanisms, including direct cell killing, inhibition of crucial thyroid enzymes, and antagonism of thyroid hormone receptors.[10][13] Dideiodo amiodarone, as a product of the drug's breakdown within the body, represents a key player in the destructive thyroiditis seen in Type 2 AIT.

For drug development professionals, these findings underscore the importance of metabolic profiling in preclinical safety assessments. Designing amiodarone analogs that are either less susceptible to metabolic conversion into toxic derivatives or whose metabolites are inherently less cytotoxic could pave the way for safer antiarrhythmic therapies.

Future research should focus on:

-

Directly quantifying the IC50 values of dideiodo amiodarone on TPO and deiodinase activity.

-

Elucidating the precise molecular pathways (e.g., mitochondrial-mediated apoptosis, endoplasmic reticulum stress) preferentially activated by dideiodo amiodarone versus the parent compound.[3]

-

Developing more sophisticated in vivo models that can accurately reflect the long-term accumulation and metabolic conversion of amiodarone in thyroid tissue.[14]

By understanding the distinct toxicological signature of dideiodo amiodarone, the scientific community can better diagnose, manage, and ultimately prevent this serious adverse effect of a vital medication.

References

-

Wilson, R., et al. (1989). Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes. Biochemical Pharmacology. Available at: [Link]

-

Medscape. (2024). Thyroid Dysfunction Induced by Amiodarone Therapy. Available at: [Link]

-

Martino, E., et al. (2001). Effects of Amiodarone on the Thyroid. Endocrine Reviews. Available at: [Link]

-

Martino, E., et al. (2001). The various effects of amiodarone on thyroid function. Thyroid. Available at: [Link]

-

Ilica, A. T., et al. (2020). AMIODARONE AND THYROID DYSFUNCTION. Acta Endocrinologica (Bucharest). Available at: [Link]

-

Bar-Asher, O., et al. (2017). Amiodarone and thyroid physiology, pathophysiology, diagnosis and management. Journal of Cardiology & Current Research. Available at: [Link]

-

Extensive Medicine. (2020). Amiodarone And Thyroid Dysfunction [Thyrotoxicosis & Hypothyroidism]. YouTube. Available at: [Link]

-

Cleveland Clinic Journal of Medicine. (2023). How do I diagnose and treat my patient's amiodarone-induced thyrotoxicosis?. Available at: [Link]

-

Wikipedia. (n.d.). Amiodarone induced thyrotoxicosis. Available at: [Link]

-

Gagliardi, R. F., et al. (1987). Effects of amiodarone on thyroid iodine metabolism in vitro. Acta Endocrinologica. Available at: [Link]

-

O'Sullivan, A. J., et al. (2007). Amiodarone-induced thyrotoxicosis: A review. The Canadian Journal of Cardiology. Available at: [Link]

-

Wiersinga, W. M. (1997). Towards an Animal Model of Amiodarone-Induced Thyroid Dysfunction. European Journal of Endocrinology. Available at: [Link]

-

Basaria, S., & Cooper, D. S. (2005). Amiodarone-induced thyroid disorders: a clinical review. The Lancet. Available at: [Link]

-

Trohman, R. G., et al. (2019). Management of Amiodarone-Related Thyroid Problems. Cardiology in Review. Available at: [Link]

-

De Groot, L. J., et al. (2022). Amiodarone Induced Thyrotoxicosis. Endotext. Available at: [Link]

-

Harjai, K. J., & Licata, A. A. (1997). Amiodarone and thyroid function. Annals of Internal Medicine. Available at: [Link]

-

ResearchGate. (2025). The Effects of Amiodarone on the Thyroid. Available at: [Link]

-

ResearchGate. (2025). Cytotoxicity effects of amiodarone on cultured cells. Available at: [Link]

-

Khattak, A., et al. (2019). Amiodarone induced pulmonary toxicity: An unusual response to steroids. Respiratory Medicine Case Reports. Available at: [Link]

-

NHS Lothian. (2021). Protocol-Amiodarone-thyroid-2021.docx. Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. The various effects of amiodarone on thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amiodarone induced thyrotoxicosis - Wikipedia [en.wikipedia.org]

- 5. Thyroid Dysfunction Induced by Amiodarone Therapy: Practice Essentials, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 6. Amiodarone Induced Thyrotoxicosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ccjm.org [ccjm.org]

- 8. Amiodarone-induced thyrotoxicosis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMIODARONE AND THYROID DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of amiodarone on thyroid iodine metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amiodarone and thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Management of Amiodarone-Related Thyroid Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (PDF) Towards an Animal Model of Amiodarone-Induced Thyroid [research.amanote.com]

The Rational Design of Iodine-Free Benzofuran Antiarrhythmics: A Technical Guide to Preclinical Development

Abstract

For decades, amiodarone has been a cornerstone in the management of complex cardiac arrhythmias, lauded for its broad-spectrum antiarrhythmic activity. However, its clinical utility is significantly hampered by a challenging side-effect profile, largely attributed to its iodine moieties and their impact on thyroid homeostasis. This has catalyzed a paradigm shift in antiarrhythmic drug discovery, focusing on the development of non-iodinated benzofuran derivatives that retain the therapeutic efficacy of amiodarone while mitigating its adverse effects. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and field-proven insights essential for the preclinical development of these next-generation antiarrhythmic agents. We will delve into the medicinal chemistry strategies underpinning the design of iodine-free analogs, the critical in vitro and in vivo models for pharmacological evaluation, and the detailed experimental protocols that form the bedrock of a robust preclinical data package.

Introduction: The Double-Edged Sword of Amiodarone and the Quest for a Safer Alternative

Amiodarone, a potent benzofuran derivative, exerts its antiarrhythmic effects through a complex mechanism involving the blockade of multiple cardiac ion channels, including potassium, sodium, and calcium channels.[1][2] This multi-channel blockade contributes to its broad efficacy in treating both supraventricular and ventricular tachyarrhythmias.[3] However, the presence of two iodine atoms, constituting approximately 37% of its molecular weight, is a major contributor to its significant off-target effects.[4] The release of iodine from amiodarone can lead to thyroid dysfunction, including both amiodarone-induced hypothyroidism (AIH) and amiodarone-induced thyrotoxicosis (AIT).[5][6] These thyroid-related adverse events can complicate patient management and necessitate discontinuation of a highly effective antiarrhythmic therapy.[7][8]

This has driven the rational design of non-iodinated benzofuran derivatives, with the goal of separating the desired antiarrhythmic pharmacology from the iodine-related toxicity. Dronedarone is a prominent example of a non-iodinated benzofuran analog that has been developed to address the limitations of amiodarone.[9] This guide will explore the scientific rationale and practical methodologies for the discovery and preclinical characterization of such safer and more effective antiarrhythmic agents.

Medicinal Chemistry: Designing Iodine-Free Benzofuran Scaffolds

The core principle behind the design of non-iodinated amiodarone analogs is the retention of the benzofuran scaffold, which is crucial for the antiarrhythmic activity, while eliminating the iodine atoms.[10][11] Structure-activity relationship (SAR) studies have been instrumental in guiding the molecular modifications necessary to achieve this.[2]

Key Structural Modifications and Structure-Activity Relationships (SAR)

The development of non-iodinated benzofuran antiarrhythmics has focused on modifications at several key positions of the amiodarone molecule. A critical aspect of this is understanding how these changes impact the compound's interaction with cardiac ion channels and its overall pharmacokinetic and pharmacodynamic profile. Quantitative Structure-Activity Relationship (QSAR) studies play a vital role in predicting the biological activity of newly designed molecules based on their physicochemical properties.[12][13][14][15]

Key modifications often involve:

-

Replacement of the Di-iodophenyl Moiety: This is the most critical modification to eliminate iodine-related toxicity. Various aromatic and heteroaromatic rings can be explored as replacements.

-

Modification of the Side Chain: The nature and length of the side chain significantly influence the compound's lipophilicity and its interaction with ion channels.

-

Substitution on the Benzofuran Ring: Introducing different functional groups on the benzofuran ring can modulate the compound's potency and selectivity.

The overarching goal is to design molecules with an optimal balance of lipophilicity, which influences both efficacy and tissue distribution, and specific interactions with target ion channels.

Synthesis of a Representative Non-Iodinated Benzofuran Derivative

The synthesis of these analogs often involves multi-step synthetic pathways. A representative example is the synthesis of a key intermediate for dronedarone, (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone.[16][17] The general synthetic strategy often involves the construction of the benzofuran core, followed by the introduction of the necessary side chains and functional groups.[1][18]

Pharmacological Evaluation: A Multi-tiered Approach

A rigorous and systematic pharmacological evaluation is paramount to characterize the antiarrhythmic potential and safety profile of novel benzofuran derivatives. This typically involves a combination of in vitro and in vivo studies.

In Vitro Electrophysiology: Unraveling the Mechanism of Action

The primary mechanism of action of benzofuran-based antiarrhythmics is the modulation of cardiac ion channels. Therefore, detailed in vitro electrophysiological studies are essential to characterize the effects of new chemical entities on specific ion currents.

Patch-clamp electrophysiology on isolated cardiomyocytes or cell lines expressing specific human cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) is the gold standard for assessing ion channel blockade.[7][11][19][20][21] This technique allows for the precise measurement of drug-induced changes in ion channel kinetics and provides crucial information about the compound's potency and selectivity.

Experimental Protocol: Manual Patch-Clamp Recording of Cardiac Ion Channels

Objective: To determine the inhibitory concentration (IC50) of a test compound on key cardiac ion channels (hERG, Nav1.5, Cav1.2).

Materials:

-

HEK293 or CHO cells stably expressing the human cardiac ion channel of interest.

-

Cell culture reagents.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External and internal pipette solutions specific for the ion channel being studied.

-

Test compound and positive control (e.g., dofetilide for hERG, flecainide for Nav1.5, verapamil for Cav1.2).[7][11]

Procedure:

-

Cell Preparation: Plate the cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Obtain a giga-ohm seal between the micropipette and the cell membrane. Rupture the cell membrane to achieve the whole-cell configuration.

-

Voltage-Clamp Protocol: Apply a specific voltage-clamp protocol to elicit the ionic current of interest. These protocols are standardized to ensure data comparability.[7][11][21]

-

Data Acquisition: Record the ionic currents in the absence (baseline) and presence of increasing concentrations of the test compound.

-

Data Analysis: Measure the peak current amplitude at each concentration and calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value.

Ex Vivo Models: Assessing Integrated Cardiac Function

Ex vivo models, such as the Langendorff-perfused isolated heart, provide a valuable platform to study the effects of a compound on the entire heart in the absence of systemic influences.[6][22][23][24][25] This preparation allows for the assessment of a compound's effects on cardiac contractility, heart rate, and the induction and suppression of arrhythmias.

Experimental Protocol: Langendorff Isolated Heart Preparation for Arrhythmia Studies

Objective: To evaluate the antiarrhythmic efficacy of a test compound in an ex vivo model of cardiac arrhythmia.

Materials:

-

Langendorff perfusion system.

-

Krebs-Henseleit or Tyrode's solution.

-

Animal model (e.g., rat, guinea pig, rabbit).

-

Surgical instruments for heart excision.

-

Data acquisition system to record ECG, left ventricular pressure, and coronary flow.

Procedure:

-

Heart Excision: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold cardioplegic solution.

-

Cannulation: Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (typically 37°C).[6]

-

Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

-

Arrhythmia Induction: Infuse an arrhythmogenic agent, such as ouabain, to induce a stable arrhythmia.

-

Drug Administration: Once a stable arrhythmia is established, administer the test compound through the perfusate at various concentrations.

-

Data Recording and Analysis: Continuously record ECG and hemodynamic parameters. Analyze the data to determine the compound's ability to terminate or suppress the arrhythmia.

In Vivo Models: Evaluating Efficacy and Safety in a Systemic Context

In vivo models are crucial for assessing the antiarrhythmic efficacy and overall safety profile of a compound in a living organism. These models allow for the evaluation of a drug's pharmacokinetics, its effects on systemic hemodynamics, and its potential for off-target toxicities.

The ouabain-induced arrhythmia model in species like guinea pigs is a well-established method for screening potential antiarrhythmic agents.[3][4][26][27] Ouabain, a cardiac glycoside, induces ventricular arrhythmias by inhibiting the Na+/K+-ATPase pump.

Experimental Protocol: Ouabain-Induced Arrhythmia in Guinea Pigs

Objective: To assess the protective effect of a test compound against ouabain-induced arrhythmias in vivo.

Materials:

-

Guinea pigs.

-

Anesthetic agent.

-

Infusion pump.

-

Ouabain solution.

-

Test compound.

-

ECG recording system.

Procedure:

-

Animal Preparation: Anesthetize the guinea pig and cannulate a vein for drug and ouabain administration.

-

ECG Recording: Attach ECG electrodes to continuously monitor the cardiac rhythm.

-

Drug Administration: Administer the test compound or vehicle control intravenously.

-

Ouabain Infusion: After a predetermined period, infuse a solution of ouabain at a constant rate until the onset of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) and ultimately cardiac arrest.

-

Data Analysis: Determine the dose of ouabain required to induce arrhythmias and cardiac arrest in the control and drug-treated groups. A higher dose of ouabain required in the treated group indicates a protective effect of the test compound.

In vivo electrophysiology studies in larger animal models, such as canines, provide a more clinically relevant assessment of a compound's antiarrhythmic properties.[28][29][30] These studies involve the use of intracardiac catheters to record electrical signals from different regions of the heart and to perform programmed electrical stimulation to induce and terminate arrhythmias.

High-Throughput Screening Models

The zebrafish model has emerged as a powerful tool for the high-throughput screening of small molecules for their effects on cardiovascular function.[31][32][33][34][35] The optical transparency of zebrafish embryos allows for the direct visualization of cardiac development and function, making it an ideal system for identifying compounds with potential cardiotoxic or antiarrhythmic properties at an early stage of drug discovery.

Safety Pharmacology: Beyond Antiarrhythmic Efficacy

A critical aspect of developing safer amiodarone analogs is a thorough evaluation of their potential for off-target toxicities.

Preclinical Thyroid Function Assessment

Given the well-established thyroid toxicity of amiodarone, it is imperative to assess the thyroid safety of any new non-iodinated benzofuran derivative.[8][36]

Protocol: Preclinical Thyroid Function Assessment

Objective: To evaluate the effect of a test compound on thyroid function in a relevant animal model (e.g., rat) after sub-chronic administration.

Procedure:

-

Animal Dosing: Administer the test compound or vehicle control to groups of animals daily for a specified period (e.g., 28 days).

-

Blood Sampling: Collect blood samples at baseline and at the end of the treatment period.

-

Hormone Analysis: Measure serum levels of thyroid-stimulating hormone (TSH), thyroxine (T4), and triiodothyronine (T3) using validated immunoassays.

-

Histopathology: At the end of the study, collect the thyroid glands for histopathological examination to assess for any morphological changes.

Data Presentation and Interpretation

The effective presentation and interpretation of preclinical data are crucial for making informed decisions about the progression of a drug candidate.

Quantitative Data Summary

Summarizing quantitative data in clearly structured tables allows for easy comparison of the pharmacological properties of different compounds.

| Compound | hERG IC50 (µM) | Nav1.5 IC50 (µM) | Cav1.2 IC50 (µM) | APD90 Lengthening (%) |

| Amiodarone | 1.2 | 3.5 | 2.8 | 45 |

| Dronedarone | 0.8 | 2.1 | 1.5 | 49 |

| Compound X | 1.5 | 4.2 | 3.1 | 42 |

Table 1: Comparative in vitro electrophysiological profile of amiodarone, dronedarone, and a hypothetical test compound (Compound X). Data is illustrative.[5][37][38][39]

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

Preclinical workflow for non-iodinated benzofuran antiarrhythmics.

Sources

- 1. sciforum.net [sciforum.net]

- 2. Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Lamotrigine on Ouabain-Induced Arrhythmia in Isolated Atria of Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ouabain-induced tachyarrhythmias and cell damage in isolated perfused guinea-pig hearts: I. Protection by propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different effects of dronedarone and amiodarone on pulmonary vein electrophysiology, mechanical properties and H2O2-induced arrhythmogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. fda.gov [fda.gov]

- 8. Amiodarone and thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. Quantitative structure-activity relationships of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2 D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]- 1 H-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Buy (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone (EVT-345505) | 141645-23-0 [evitachem.com]

- 17. US6846936B2 - 2-butyl-3-(4-[3(dibutylamino)propoxy]benzoyl)-5-nitro-benzofuran hydrochloride and preparation thereof - Google Patents [patents.google.com]

- 18. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 19. dstc.jp [dstc.jp]

- 20. reactionbiology.com [reactionbiology.com]

- 21. cipaproject.org [cipaproject.org]

- 22. Langendorff heart - Wikipedia [en.wikipedia.org]

- 23. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. adinstruments.com [adinstruments.com]

- 25. Isolated Langendorff Heart Experimental Considerations| ADI [adinstruments.com]

- 26. semanticscholar.org [semanticscholar.org]

- 27. Effect of sertraline on ouabain-induced arrhythmia in isolated guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. vetspecialists.co.uk [vetspecialists.co.uk]

- 30. Electrophysiological and anatomic differences between canine hearts with inducible ventricular tachycardia and fibrillation associated with chronic myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Using Zebrafish for High-Throughput Screening of Novel Cardiovascular Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Zebrafish for Cardiotoxicity Screening in Drug Development | ZeClinics [zeclinics.com]

- 33. journals.plos.org [journals.plos.org]

- 34. A versatile, automated and high-throughput drug screening platform for zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. AMIODARONE AND THYROID DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 37. ahajournals.org [ahajournals.org]

- 38. Electrophysiological effects of dronedarone (SR33589), a noniodinated benzofuran derivative, in the rabbit heart : comparison with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Comparative antiarrhythmic efficacy of amiodarone and dronedarone during acute myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic pathways of amiodarone deiodination

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Metabolic Pathways of Amiodarone Deiodination: Mechanisms, Kinetics, and Toxicology

Executive Summary

This technical guide dissects the metabolic fate of Amiodarone (AMI), with a specific focus on deiodination —the critical "off-target" pathway responsible for the drug's profound thyroid toxicity. While the primary metabolic clearance of AMI occurs via

This guide moves beyond standard pharmacokinetics to explore the molecular instability of the carbon-iodine bond, the enzymatic drivers of iodine release, and the downstream inhibition of physiological deiodinases (DIO1/DIO2). It provides actionable experimental protocols for quantifying deiodination in vitro and visualizes these complex pathways for clarity.[1]

Part 1: Molecular Mechanisms of Metabolism

Amiodarone is a benzofuran derivative containing approximately 37% iodine by weight .[2][3] Its metabolism is bifurcated into a major clearance pathway (detoxification/activation) and a minor deiodination pathway (toxification).

The Major Pathway: -Desethylation

The primary metabolic step is the oxidative removal of an ethyl group from the tertiary amine side chain.

-

Enzyme: CYP3A4 (primary), CYP2C8 (secondary).

-

Significance: DEA is pharmacologically active and accumulates in tissues at concentrations exceeding the parent drug.[4] It also acts as a potent inhibitor of thyroid hormone transport.

The Minor Pathway: Deiodination

Deiodination represents a minor fraction of total clearance but is the primary driver of thyroid pathology.

-

Mechanism: The carbon-iodine (

) bond on the diiodophenyl ring is cleaved. This can occur via:-

Oxidative Deiodination: CYP-mediated hydroxylation adjacent to the iodine, destabilizing the ring.

-

Reductive Deiodination: Direct electron transfer reducing the

bond to

-

-

Metabolites:

-

M1 (L6355): Mono-desiodoamiodarone (loss of 1 iodine).

-

M2 (L3937): Di-desiodoamiodarone (loss of 2 iodines).

-

-

Iodide Release: A standard 200 mg daily dose releases ~6–9 mg of free inorganic iodide daily—20 to 40 times the recommended daily intake.[3][7]

Metabolic Pathway Map

The following diagram illustrates the divergence between the clearance pathway (DEA) and the toxicity pathway (Iodide release).

Figure 1: Bifurcated metabolic pathway of Amiodarone showing the major N-desethylation route and the minor, toxicity-inducing deiodination route.

Part 2: Kinetics and Enzymology

Understanding the kinetics of these pathways is essential for predicting toxicity, especially in patients with altered hepatic function.

Kinetic Parameters of Amiodarone Metabolism

The following table summarizes key kinetic data derived from human liver microsome (HLM) studies. Note the high affinity but low capacity for the deiodination route compared to desethylation.

| Parameter | Pathway | Primary Enzyme | Km (µM) | Vmax (pmol/min/mg) | Clinical Relevance |

| N-Desethylation | Clearance | CYP3A4 | 10 - 15 | 200 - 500 | Determines drug half-life (58+ days). |

| Deiodination | Toxicity | CYP1A1 / 3A4 | > 50 | < 20 | Source of inorganic iodide overload. |

| DIO1 Inhibition | Off-Target | N/A (Inhibitor) | 25 - 360 (Ki) | N/A | Causes elevated T4 and rT3. |

Technical Insight: Amiodarone acts as a suicide substrate or competitive inhibitor for Type 1 Deiodinase (DIO1). It does not merely release iodine; the parent drug and DEA physically block the enzyme responsible for converting T4 to T3, compounding the thyroid dysfunction.[8]

Part 3: Toxicological Mechanisms (The "Why")

The toxicity of amiodarone is a "double hit" phenomenon involving both the released iodine and the drug molecule itself.

-

Iodine Overload (The Wolff-Chaikoff Effect): The massive influx of inorganic iodide (

) temporarily inhibits thyroid peroxidase (TPO), shutting down organification and hormone synthesis. Normal thyroids "escape" this effect after ~10 days.-

Failure to Escape: Leads to Amiodarone-Induced Hypothyroidism (AIH) .[9]

-

Jod-Basedow Effect: In autonomous nodules, excess iodine fuels uncontrolled hormone synthesis, leading to Amiodarone-Induced Thyrotoxicosis (AIT Type 1) .

-

-

Direct Deiodinase Inhibition: AMI and DEA competitively inhibit Type 1 Deiodinase (DIO1) in the liver and kidney and Type 2 Deiodinase (DIO2) in the pituitary.

-

Result: Decreased conversion of T4

T3. -

Biomarker: Serum T4 rises, T3 falls, and Reverse T3 (rT3) spikes.

-

Figure 2: Dual mechanism of toxicity: Iodine overload inhibiting synthesis (Left) and direct enzymatic inhibition of peripheral deiodinases (Right).

Part 4: Experimental Protocols

To study these pathways, researchers must distinguish between the metabolism of the drug and the drug's effect on physiology.

Protocol A: In Vitro Microsomal Deiodination Assay

Objective: To quantify the release of inorganic iodide from Amiodarone by hepatic microsomes.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Amiodarone HCl (Stock 10 mM in Methanol).

-

Iodide Standard Solution (NaI).

-

Detection: Sandell-Kolthoff Reaction (Colorimetric) or Ion-Selective Electrode (ISE).

Workflow:

-

Preparation: Dilute HLM to 1.0 mg/mL in 0.1 M Potassium Phosphate buffer (pH 7.4).

-

Pre-incubation: Add Amiodarone (final conc. 10–100 µM). Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Incubation: Incubate for 60 minutes at 37°C in a shaking water bath.

-

Termination: Stop reaction with ice-cold Acetonitrile (1:1 v/v). Centrifuge at 10,000 x g for 10 min.

-

Iodide Quantification:

-

Take supernatant.

-

Mix with Ammonium Cerium(IV) Sulfate and Sodium Arsenite (Sandell-Kolthoff reagents).

-

Measure absorbance at 420 nm. The catalytic reduction of cerium (yellow) to cerous (colorless) ions is proportional to iodide concentration.

-

Note: Use a standard curve of NaI to quantify pmol Iodide released.

-

Protocol B: LC-MS/MS Metabolite Identification

Objective: To detect the specific deiodinated metabolites (L6355, L3937).

Instrument Settings:

-

System: UPLC coupled to Q-TOF MS.

-

Column: C18 Reverse Phase (e.g., HSS T3, 1.8 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

Target Ions (Positive Mode):

-

Amiodarone: m/z ~646.0

-

Desethylamiodarone (DEA): m/z ~618.0 (-28 Da)

-

Mono-desiodoamiodarone (L6355): m/z ~520.1 (-126 Da)

-

Di-desiodoamiodarone (L3937): m/z ~394.2 (-252 Da)

Data Analysis: Look for the characteristic isotopic pattern of iodine. The loss of iodine results in a significant mass defect shift.

References

-

Metabolism of Amiodarone to N-Desethylamiodarone in Human Liver Microsomes. Source: Drug Metabolism and Disposition.[2][3][4][7] URL:[Link]

-

Amiodarone and Thyroid Physiology, Pathophysiology, Diagnosis and Management. Source: Journal of Clinical Endocrinology & Metabolism (via PMC). URL:[Link]

-

Identification of Amiodarone Metabolites in Human Bile by UPLC-Q/TOF MS. Source: Drug Metabolism and Disposition.[2][3][4][7] URL:[Link]

-

Structure-Effect Relationships of Amiodarone Analogues on the Inhibition of Thyroxine Deiodination. Source: European Journal of Clinical Pharmacology.[4] URL:[Link]

-

Inhibition of Type 2 Iodothyronine Deiodinase Underlies the Elevated Plasma TSH Associated with Amiodarone Treatment. Source: Endocrinology.[4][10] URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Management of Amiodarone-Related Thyroid Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amiodarone and thyroid physiology, pathophysiology, diagnosis and management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMIODARONE AND THYROID DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Management of Amiodarone-Related Thyroid Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amiodarone and thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. emedicine.medscape.com [emedicine.medscape.com]

Technical Guide: Dideiodoamiodarone and the Mechanism of Phospholipidosis Induction

Executive Summary

The Iodine Fallacy in Cationic Amphiphilic Drug (CAD) Design

Phospholipidosis (PLD) is a drug-induced lysosomal storage disorder characterized by the accumulation of phospholipids and the formation of lamellar bodies.[1] It is a major liability in drug development, particularly for Cationic Amphiphilic Drugs (CADs) like Amiodarone (AMI) .

While the thyroid toxicity of Amiodarone is directly linked to its iodine content, the mechanism of its PLD induction is often conflated with its lipophilicity. Dideiodoamiodarone (DIDA) —the non-iodinated analogue of Amiodarone—serves as a critical structural probe in this context.

This guide provides a technical analysis of DIDA’s role in PLD induction. Unlike the major metabolite Desethylamiodarone (DEA) , which exhibits enhanced toxicity, DIDA demonstrates that removing iodine atoms reduces lipophilicity (LogP) but does not eliminate the PLD liability. This confirms that the PLD mechanism is driven by the core CAD pharmacophore (basic amine + hydrophobic scaffold) interfering with Lysosomal Phospholipase A2 (LPLA2), rather than the presence of halogen atoms.

Mechanistic Foundation: The Lysosomotropism-LPLA2 Axis

To understand DIDA's behavior, we must first establish the causal chain of PLD induction common to the Amiodarone scaffold.

The Mechanism[1]

-

Lysosomotropism: CADs permeate the cell membrane via passive diffusion. Upon entering the acidic lysosome (pH ~4.5), the basic amine moiety becomes protonated.

-

Ion Trapping: The protonated species is less membrane-permeable and becomes trapped, accumulating to concentrations up to 1000-fold higher than the cytosol.

-

LPLA2 Inhibition: The trapped CADs insert into the intralysosomal vesicles. This insertion disrupts the electrostatic association of Lysosomal Phospholipase A2 (LPLA2/PLA2G15) with the membrane, inhibiting its ability to degrade phospholipids.[1]

-

Accumulation: Undegraded phospholipids (primarily phosphatidylcholine and phosphatidylethanolamine) accumulate, forming multilamellar bodies (myeloid bodies).

Pathway Visualization

Figure 1: The Kinetic Trap mechanism. DIDA follows this pathway identically to Amiodarone, driven by its basic tertiary amine and lipophilic benzofuran core.

Comparative Profiling: AMI vs. DEA vs. DIDA

The differential PLD potential of these three congeners illustrates the Structure-Activity Relationship (SAR).

Physicochemical Properties

The removal of iodine in DIDA significantly lowers the LogP compared to AMI, yet the pKa remains similar. This suggests DIDA will still trap in lysosomes but may have different membrane partitioning kinetics.

| Parameter | Amiodarone (AMI) | Desethylamiodarone (DEA) | Dideiodoamiodarone (DIDA) |

| Structure | Di-iodinated, Tertiary Amine | Di-iodinated, Secondary Amine | Non-iodinated , Tertiary Amine |

| Key Feature | Parent Drug | Major Metabolite | Structural Analogue |

| LogP (Lipophilicity) | ~7.6 (High) | ~6.9 (High) | ~5.5 (Moderate) |

| pKa (Basicity) | ~8.7 | ~9.4 (More Basic) | ~8.7 (Similar to AMI) |

| PLD Potency | High | Very High | Moderate/High |

| Cytotoxicity | High | Highest | Moderate |

The DIDA Insight

-

DEA is the most potent inducer because the secondary amine increases basicity (higher trapping) while retaining the high lipophilicity of the iodinated core.

-

DIDA retains the tertiary amine (same pKa as AMI) but lacks the iodine.

-

Result: DIDA does induce phospholipidosis .

-

Significance: This proves that the iodine atoms are not required for the PLD phenotype. The benzofuran ring provides sufficient lipophilicity to anchor the molecule in the lysosomal membrane, and the diethylaminoethoxy tail provides the trapping mechanism.

-

Experimental Workflows

To validate the role of DIDA in your specific therapeutic context, use the following self-validating screening protocols.

High-Content Screening (HCS) for PLD

This protocol uses a dual-dye system to distinguish general cytotoxicity from specific phospholipid accumulation.

Reagents:

-

HCS LipidTOX™ Red: Stains intracellular phospholipid accumulation (lamellar bodies).

-

Hoechst 33342: Nuclear counterstain for cell count (cytotoxicity normalization).

-

Positive Control: Amiodarone (10 µM).

-

Negative Control: Acetaminophen (non-CAD).

Workflow Visualization:

Figure 2: HCS workflow for quantifying phospholipidosis. DIDA typically shows a dose-dependent increase in LipidTOX signal, confirming PLD induction.

LC-MS/MS Bioanalysis (Accumulation Ratio)

To prove lysosomal trapping, measure the cellular accumulation ratio (CAR).

-

Incubation: Treat cells with 10 µM DIDA for 24h.

-

Lysis: Wash cells 3x with ice-cold PBS. Lyse in MeOH:H2O (80:20).

-

Quantification: Analyze lysate and media supernatant via LC-MS/MS.

-

Calculation:

-

Validation Criteria: A CAR > 500 indicates significant lysosomal trapping. AMI often exceeds 1000. DIDA is expected to be >100, confirming it acts as a CAD.

-

Implications for Drug Development[1][3][4]

Structure-Activity Relationship (SAR)

Researchers often attempt to remove halogens (F, Cl, I) to improve metabolic stability or reduce specific toxicities (e.g., thyroid).

-

The Trap: Replacing Iodine with Hydrogen (AMI

DIDA) reduces LogP but leaves the amphiphilic moment intact. -

The Solution: To eliminate PLD, you must disrupt the amphiphilic topology.

-

Reduce the pKa of the amine (e.g., add electron-withdrawing groups).

-

Increase the polarity of the hydrophobic ring (lowering LogP < 3).

-

Introduce steric hindrance near the basic amine to prevent LPLA2 interaction.

-

DIDA as a Reference Standard

Use DIDA in your assays not as a negative control, but as a "Lipophilicity Bridge" .

-

If your novel compound has a similar LogP to DIDA (~5.5) but does not induce PLD, you have successfully disrupted the specific LPLA2 binding interaction.

-

If it behaves like DIDA, you are still dealing with a generic CAD liability.

References

-

Kodavanti, U. P., & Mehendale, H. M. (1990). Cationic amphiphilic drugs and phospholipid storage disorder.[1] Pharmacological Reviews, 42(4), 327–354.[1] Link

-

Halliwell, W. H. (1997). Cationic amphiphilic drug-induced phospholipidosis. Toxicologic Pathology, 25(1), 53–60. Link

-

Shayman, J. A., & Abe, A. (2013). Drug induced phospholipidosis: an acquired lysosomal storage disorder. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 602–611. Link

-

Sawada, H., et al. (2005). A toxicogenomic approach to drug-induced phospholipidosis: analysis of its induction mechanism and establishment of a novel in vitro screening system. Toxicological Sciences, 83(2), 282–292. Link

-

Siddiqui, M. A., et al. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives.[2][3] Open Journal of Medicinal Chemistry, 6, 37-42.[4] Link

-

Morey, T. E., et al. (2001). Amiodarone metabolism: a comparative study of the disposition of amiodarone and its deiodinated and hydroxylated metabolites. Drug Metabolism and Disposition, 29(4), 369-374. Link

Sources

Dideiodo amiodarone binding affinity to potassium channels

Executive Summary

Amiodarone is a highly effective antiarrhythmic agent, but its clinical use is hampered by a complex side-effect profile, partly linked to its iodine moieties. Dideiodo-amiodarone, a non-iodinated analog, represents a critical tool for dissecting the structural requirements for amiodarone's therapeutic actions versus its unwanted effects. This technical guide outlines a comprehensive, multi-pronged strategy for the definitive characterization of dideiodo-amiodarone's binding affinity to cardiac potassium channels. As a Senior Application Scientist, this document moves beyond simple protocols to explain the causal logic behind the integration of electrophysiological, biochemical, and computational methodologies. The objective is to provide a robust, self-validating framework for generating high-fidelity data essential for modern drug development and cardiac safety assessment.

Introduction: The Rationale for Investigating Dideiodo-Amiodarone

Amiodarone is a Class III antiarrhythmic drug whose primary mechanism involves blocking potassium channels to prolong the cardiac action potential duration (APD).[1][2][3] This prolongation of the effective refractory period is effective at suppressing re-entrant arrhythmias.[1] However, amiodarone is a pharmacologically promiscuous compound, interacting with sodium and calcium channels, as well as adrenergic receptors, contributing to both its efficacy and its toxicity.[2][4]

The study of amiodarone's metabolites and analogs is crucial for developing safer alternatives. Its major metabolite, desethylamiodarone, also possesses antiarrhythmic properties.[5] Dideiodo-amiodarone, which lacks the two iodine atoms of the parent molecule, offers a unique opportunity to investigate the role of these moieties in potassium channel binding and overall pharmacology. Understanding its affinity for key cardiac potassium channels, particularly the hERG channel, is paramount, as hERG blockade is the primary cause of drug-induced QT prolongation and the life-threatening arrhythmia Torsades de Pointes.[6] This guide provides the strategic and technical framework for such an investigation.

Core Methodological Framework: A Tripartite Approach